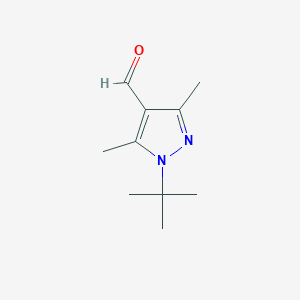

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

Description

Properties

IUPAC Name |

1-tert-butyl-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7-9(6-13)8(2)12(11-7)10(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHXOHHEPNBXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)(C)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380299 | |

| Record name | 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647824-51-9 | |

| Record name | 1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=647824-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

This compound is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of complex molecular architectures. Its strategic importance is most pronounced in the fields of agrochemicals and pharmaceuticals, where the pyrazole core is a well-established pharmacophore. Pyrazole-4-carbaldehydes are versatile precursors, enabling a wide range of subsequent chemical transformations to build molecules with desired biological activities.[1][2][3] For instance, the related pyrazole carboxamide structure is central to the mode of action of modern fungicides like Fluxapyroxad, a potent succinate dehydrogenase inhibitor (SDHI).[4][5][6]

This guide, intended for researchers and development scientists, provides a comprehensive overview of the most efficient and reliable synthetic pathway to this target molecule. We will delve into the mechanistic rationale behind the chosen reactions, offer detailed experimental protocols, and present the core data necessary for replication and characterization. The synthesis is logically approached in two primary stages: the construction of the pyrazole core followed by its regioselective formylation.

Part 1: Synthesis of the Precursor: 1-tert-Butyl-3,5-dimethyl-1H-pyrazole

The foundational step in this synthesis is the creation of the substituted pyrazole ring. The most direct and high-yielding approach is a classical condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.

Mechanistic Rationale: The Knorr Pyrazole Synthesis

This reaction follows the principles of the Knorr pyrazole synthesis. The chosen reactants are acetylacetone (2,4-pentanedione) and tert-butylhydrazine.

-

Causality of Reagent Selection :

-

Acetylacetone : This symmetrical 1,3-diketone provides the C3, C4, and C5 atoms of the pyrazole ring, along with their respective methyl substituents. Its enol form is highly reactive towards nucleophilic attack.

-

tert-Butylhydrazine : This reagent serves as the source of the two adjacent nitrogen atoms (N1 and N2) required for the heterocyclic ring. The sterically demanding tert-butyl group is introduced at the N1 position, a feature that enhances the solubility of the intermediate in organic solvents and can influence the electronic properties of the final product.

-

The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. Solvent-free methods have been shown to be effective and high-yielding for similar pyrazole syntheses.[7][8]

Experimental Protocol: Synthesis of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole

Materials:

-

tert-Butylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Sodium hydroxide (NaOH), 2M solution

-

Deionized water

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Liberation of Hydrazine: In a round-bottomed flask, dissolve tert-butylhydrazine hydrochloride in a 2M aqueous solution of sodium hydroxide. Stir at ambient temperature until a complete, clear solution is formed. This step neutralizes the hydrochloride salt to liberate the free tert-butylhydrazine base.

-

Initial Condensation: To the aqueous hydrazine solution, add acetylacetone dropwise with vigorous stirring. An exothermic reaction may be observed.

-

Cyclization and Dehydration: Fit the flask with a reflux condenser and heat the biphasic mixture to 90-100°C. Maintain this temperature with vigorous stirring for several hours (typically 4-6 hours) to ensure complete cyclization and dehydration.

-

Workup and Isolation: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product. The resulting oil or low-melting solid can be further purified by vacuum distillation if necessary.

Caption: Condensation pathway for the pyrazole precursor.

Part 2: Regioselective Formylation via the Vilsmeier-Haack Reaction

With the pyrazole core constructed, the next critical step is the introduction of a carbaldehyde group. The Vilsmeier-Haack reaction is the preeminent method for this transformation, offering excellent yield and precise regiochemical control.[9][10]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10]

-

Formation of the Vilsmeier Reagent : The active electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[11]

-

Electrophilic Attack and Regioselectivity : The 1-tert-butyl-3,5-dimethyl-1H-pyrazole ring is highly activated towards electrophilic substitution. The two methyl groups at C3 and C5, along with the nitrogen-bound tert-butyl group, are electron-donating, increasing the electron density of the ring. The electrophilic Vilsmeier reagent preferentially attacks the C4 position, which is the most electron-rich and sterically accessible carbon on the pyrazole ring.[12][13][14] Attack at other positions is disfavored due to steric hindrance and electronic effects.

-

Hydrolysis : The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup step to liberate the final aldehyde product.

This protocol represents a self-validating system, as the Vilsmeier-Haack reaction is a trusted and extensively documented method for the formylation of pyrazoles and other heterocycles.[15][16][17]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-tert-Butyl-3,5-dimethyl-1H-pyrazole (from Part 1)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution for neutralization

-

Ethyl acetate or Dichloromethane for extraction

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice-water bath to 0°C. Add POCl₃ dropwise to the cold DMF with constant stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Pyrazole: Dissolve the 1-tert-butyl-3,5-dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.

-

Neutralization and Isolation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. A precipitate of the product should form.

-

Extraction and Purification: Extract the product from the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[18]

Caption: Vilsmeier-Haack formylation of the pyrazole core.

Summary of Product Data

The following table summarizes key quantitative and qualitative data for the final product, this compound.

| Parameter | Data |

| Compound Name | This compound |

| CAS Number | 907204-91-9 |

| Molecular Formula | C₁₀H₁₆N₂O[19] |

| Molecular Weight | 180.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Typical Yield | > 80% (for formylation step) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, -CHO), ~2.5 (s, 3H, -CH₃), ~2.4 (s, 3H, -CH₃), ~1.7 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (C=O), ~160 (C3/C5), ~150 (C3/C5), ~115 (C4), ~62 (Quaternary C), ~29 (tert-butyl CH₃), ~12 (pyrazole CH₃) |

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and experimental conditions.

Conclusion and Broader Impact

The two-step synthesis pathway detailed herein—pyrazole ring formation followed by Vilsmeier-Haack formylation—represents the most robust and industrially scalable method for producing this compound. The causality-driven choice of reagents ensures high yields and precise regiochemical control, which are paramount in multistep synthesis campaigns. As a versatile intermediate, this compound provides a valuable entry point for the development of novel active ingredients in both the pharmaceutical and agrochemical sectors, underscoring the foundational importance of reliable heterocyclic synthesis in modern drug and materials discovery.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chim.it [chim.it]

- 4. Fluxapyroxad | 907204-31-3 | Benchchem [benchchem.com]

- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pure.uj.ac.za [pure.uj.ac.za]

- 8. researchgate.net [researchgate.net]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fluorochem.co.uk [fluorochem.co.uk]

- 20. nbinno.com [nbinno.com]

Physicochemical properties of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its synthesis, characterization, and evaluation. By synthesizing theoretical knowledge with practical methodologies, this document serves as a vital resource for researchers aiming to utilize this versatile building block in drug discovery and development programs.

Introduction

The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as an effective bioisostere for phenyl rings have cemented its importance.[2] The therapeutic diversity of pyrazole-containing drugs is vast, encompassing anti-inflammatory agents like celecoxib, antipsychotics, and anti-cancer therapies.[3][4] The consistent success of this scaffold underscores the need for a deep understanding of its derivatives, which serve as critical intermediates in the synthesis of novel therapeutic agents.[5]

Profile of this compound

This compound (hereafter referred to as the "target compound") is a key synthetic intermediate. The presence of a reactive aldehyde group at the C4 position—the preferred site for electrophilic substitution on the pyrazole ring—makes it an ideal precursor for constructing more complex molecular architectures.[3] The N1-tert-butyl and C3,C5-dimethyl substitutions provide steric bulk and modulate lipophilicity, which are critical parameters for influencing pharmacokinetic and pharmacodynamic profiles. This guide elucidates the foundational properties essential for its effective use in research.

Core Physicochemical Properties

A summary of the key identifying and calculated properties of the target compound is presented below. This data is fundamental for its handling, characterization, and application in synthetic workflows.

Table 1: Molecular Identity and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 647824-51-9 | [6] |

| Molecular Formula | C₁₀H₁₆N₂O | [6] |

| Molecular Weight | 180.25 g/mol | [6] |

| Canonical SMILES | CC1=NN(C(C)(C)C)C(C)=C1C=O | [6][7] |

| InChI Key | WQHXOHHEPNBXMF-UHFFFAOYSA-N | [6] |

| Purity (Typical) | ≥95-97% | [6][7] |

| Calculated LogP | 1.498 | [6] |

Synthesis and Purification

Rationale: While commercially available in research quantities, an in-house synthesis may be required for larger scale applications or to achieve specific purity standards. The most reliable and widely used method for introducing a formyl group at the C4 position of an activated pyrazole is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10]

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich C4 position of the N-substituted pyrazole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[8]

Experimental Protocol: Synthesis

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1 eq.), in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]

-

Workup: Cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to hydrolyze the intermediate and precipitate the crude product.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow of the synthetic and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Structural Characterization

Rationale: Unambiguous confirmation of the chemical structure and assessment of purity are critical. A combination of NMR, IR, and MS provides a comprehensive analytical profile. While specific experimental spectra for this compound are not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and diagnostic.

-

δ ~ 9.8-10.1 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~ 2.4-2.6 ppm (s, 3H): Methyl protons at C5.

-

δ ~ 2.2-2.4 ppm (s, 3H): Methyl protons at C3.

-

δ ~ 1.6-1.8 ppm (s, 9H): tert-Butyl protons.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~ 185-190 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~ 150-155 ppm: Pyrazole ring carbon C5.

-

δ ~ 140-145 ppm: Pyrazole ring carbon C3.

-

δ ~ 110-115 ppm: Pyrazole ring carbon C4.

-

δ ~ 60-65 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ 29-31 ppm: Methyl carbons of the tert-butyl group.

-

δ ~ 12-15 ppm: Methyl carbon at C5.

-

δ ~ 10-12 ppm: Methyl carbon at C3.

-

-

Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[14] Acquire spectra on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

-

Expected Absorptions (ATR-FTIR):

-

~2970 cm⁻¹: C-H stretching (aliphatic).

-

~2870 and ~2770 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi resonance doublet).

-

~1670-1690 cm⁻¹: Strong, sharp C=O stretching of the conjugated aldehyde, which is highly diagnostic.[15]

-

~1550-1580 cm⁻¹: C=N/C=C stretching of the pyrazole ring.

-

-

Protocol: Obtain a spectrum of the solid sample directly using a diamond attenuated total reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS)

-

Expected Ionization (ESI+): The compound is expected to ionize readily under electrospray ionization (ESI) in positive mode.

-

Expected [M+H]⁺: 181.1335 (Calculated for C₁₀H₁₇N₂O⁺).

-

-

Protocol: Prepare a dilute solution of the compound in methanol or acetonitrile. Infuse the solution directly into an ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass measurement to confirm the elemental composition.

Workflow for Analytical Characterization

Caption: Standard workflow for the analytical characterization of the title compound.

Physicochemical Property Determination

Aqueous Solubility

-

Context: Given the compound's aromatic nature and a calculated LogP of ~1.5, moderate to low aqueous solubility is anticipated. Determining this value is crucial for designing formulations and interpreting biological assay results. The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18]

-

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present that some remains undissolved at equilibrium.[19]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[19][20]

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Melting Point

-

Context: A sharp melting point over a narrow range (e.g., < 2 °C) is indicative of a high-purity crystalline solid. Broad melting ranges often suggest the presence of impurities.

-

Experimental Protocol:

-

Sample Preparation: Place a small amount of the dry, crystalline powder into a capillary tube and compact the material.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

Conclusion and Future Directions

This guide establishes a foundational understanding of this compound, a compound of high value to medicinal chemists. The provided data and protocols for its synthesis, characterization, and property determination offer a comprehensive framework for its application in research. The aldehyde functionality serves as a versatile chemical handle for diversification, enabling its use in the construction of compound libraries for high-throughput screening. Future work should focus on generating experimental data for solubility and melting point, and exploring its derivatization to probe structure-activity relationships in various biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. rsc.org [rsc.org]

- 13. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. enamine.net [enamine.net]

- 18. bioassaysys.com [bioassaysys.com]

- 19. quora.com [quora.com]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde CAS number and properties

An In-Depth Technical Guide to 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical and physical properties, outlines established synthetic routes with mechanistic insights, and explores its significant applications, particularly as a privileged scaffold in the design of novel therapeutic agents. Safety protocols and handling procedures are also summarized to ensure its effective and safe utilization in a research environment. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique structural and functional attributes of this versatile pyrazole derivative.

Chemical Identity and Core Properties

This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bulky tert-butyl group at the N1 position provides steric hindrance and modulates electronic properties, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 647824-51-9 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂O | [1] |

| Molecular Weight | 180.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to Cream Crystalline Solid | [3] |

| Purity | ≥95% | [1] |

| Melting Point | 29 - 34 °C / 84.2 - 93.2 °F | [3] |

| Canonical SMILES | CC1=NN(C(C)(C)C)C(C)=C1C=O | [1][4] |

| InChI Key | WQHXOHHEPNBXMF-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

For N-substituted pyrazoles that lack a substituent at the C4 position, the Vilsmeier-Haack reaction provides a direct and efficient route to introduce a formyl group. The bulky tert-butyl group on the nitrogen atom in the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole, directs the electrophilic substitution to the C4 position, leading to the desired product with high regioselectivity.

Generalized Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation : In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The mixture is typically stirred for 30-60 minutes at this temperature to allow for the formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.

-

Substrate Addition : Dissolve the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole, in a suitable solvent (or add it neat if liquid) and add it slowly to the pre-formed Vilsmeier reagent.

-

Reaction : Allow the mixture to warm to room temperature and then heat to 70-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup : After completion, the reaction mixture is cooled and carefully poured into a beaker of crushed ice and neutralized with an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate).

-

Extraction and Purification : The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Caption: Vilsmeier-Haack synthesis workflow.

Applications in Research and Drug Discovery

The pyrazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets and its favorable physicochemical properties.[7][8] The aldehyde functional group at the C4 position of this compound serves as a versatile chemical handle, allowing for a multitude of subsequent chemical transformations. This makes it a valuable starting material for constructing complex molecular architectures.

Key Application Areas:

-

Kinase Inhibitors : Pyrazole derivatives are central to the development of kinase inhibitors for cancer therapy.[8] The scaffold can be elaborated to interact with the hinge region and allosteric pockets of kinases. For example, pyrazole-based ureas have been developed as potent and selective FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML).[8] The aldehyde can be converted into amines, hydrazones, or other functional groups to build out the molecule and optimize target binding.

-

Anticancer and Antiproliferative Agents : Numerous studies have demonstrated the potent anticancer activity of substituted pyrazoles.[7][9][10] They can induce apoptosis, arrest the cell cycle, and interfere with DNA replication in cancer cells. The aldehyde function allows for the synthesis of carbohydrazides and other derivatives that have shown significant cytotoxicity against various cancer cell lines.[7]

-

Antimicrobial and Anti-inflammatory Agents : The pyrazole ring system is a core component of several anti-inflammatory drugs (e.g., Celecoxib, a COX-2 inhibitor). The aldehyde can be used to synthesize Schiff bases, thiazolidinones, and other heterocyclic systems with demonstrated antimicrobial and anti-inflammatory properties.[5]

-

Agrochemicals : Beyond pharmaceuticals, pyrazole derivatives are used extensively in the agrochemical industry as herbicides and fungicides.

Caption: Role as a versatile synthetic intermediate.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

| Safety Aspect | Recommendation | Source(s) |

| Hazard Pictogram | GHS07 (Harmful/Irritant) | [1] |

| Hazard Statements | H302: Harmful if swallowed. | [1] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [11] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield). Use in a well-ventilated area or under a chemical fume hood.[3][12] | [3][12] |

| First Aid | Skin Contact : Wash off immediately with plenty of soap and water.[3] Eye Contact : Rinse cautiously with water for several minutes.[3] Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention.[3] | [3] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat or ignition sources.[3][11] | [3][11] |

| Spill/Release | Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid dust formation.[12] | [12] |

Conclusion

This compound is a high-value chemical intermediate with significant utility in modern organic synthesis, particularly within the field of drug discovery. Its well-defined synthesis, versatile aldehyde functionality, and the inherent pharmacological relevance of the pyrazole scaffold make it an essential tool for chemists developing next-generation therapeutics. Adherence to established safety protocols is crucial for its handling and application in a research setting.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-(TERT-BUTYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 647824-51-9 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Spectral Analysis of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for the heterocyclic compound 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to be a self-validating system, explaining not just the data, but the causality behind the experimental observations and choices. This guide is intended to serve as an authoritative resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The precise characterization of such molecules is paramount for understanding their structure-activity relationships and for quality control in synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive window into the molecular architecture. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data expected for the title compound, offering a comprehensive interpretation grounded in established chemical principles.

Molecular Structure and Key Features

The structure of this compound incorporates several key functional groups that give rise to characteristic spectral signatures: a pyrazole ring, a tert-butyl group, two methyl groups, and an aldehyde functionality. The strategic placement of these groups dictates the electronic environment of each atom, which is directly probed by spectroscopic methods.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte signals.[2]

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal reference.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 - 10.2 | Singlet | 1H | Aldehyde-H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O bond.[4] |

| ~2.5 | Singlet | 3H | 5-CH₃ | The methyl group at the C5 position of the pyrazole ring. |

| ~2.4 | Singlet | 3H | 3-CH₃ | The methyl group at the C3 position of the pyrazole ring, typically slightly different from the C5-methyl due to the influence of the adjacent aldehyde. |

| ~1.6 | Singlet | 9H | tert-Butyl-H | The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons for coupling. |

Causality in ¹H NMR: The distinct chemical shifts are a direct consequence of the varied electronic environments of the protons. The aldehyde proton is significantly downfield due to the strong deshielding effect of the carbonyl group. The methyl and tert-butyl protons appear in the upfield region, characteristic of alkyl groups. The absence of splitting (all singlets) is due to the lack of vicinal protons on adjacent carbon atoms.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a spectrum with a single peak for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 195 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |

| ~150 - 160 | C5 | Pyrazole ring carbon attached to the methyl group and adjacent to the N-tert-butyl group.[6] |

| ~140 - 150 | C3 | Pyrazole ring carbon attached to the methyl group and adjacent to the other nitrogen.[6] |

| ~110 - 120 | C4 | Pyrazole ring carbon attached to the aldehyde group. |

| ~60 - 70 | tert-Butyl C (quaternary) | The quaternary carbon of the tert-butyl group. |

| ~30 | tert-Butyl CH₃ | The methyl carbons of the tert-butyl group. |

| ~10 - 15 | 5-CH₃ | The methyl carbon at the C5 position.[7] |

| ~10 - 15 | 3-CH₃ | The methyl carbon at the C3 position.[7] |

Expertise in Interpretation: The chemical shifts of the pyrazole ring carbons are sensitive to the nature and position of the substituents.[8] The electron-withdrawing aldehyde group influences the chemical shift of C4, while the electron-donating alkyl groups affect C3 and C5.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically process the data and display the spectrum as transmittance or absorbance versus wavenumber (cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~2970 | C-H stretch | tert-Butyl and Methyl | Characteristic stretching vibrations of sp³ C-H bonds. |

| ~2870, ~2770 | C-H stretch | Aldehyde | The aldehydic C-H stretch often appears as a pair of weak to medium bands. The lower frequency band is particularly diagnostic for aldehydes.[9][10] |

| ~1680 - 1700 | C=O stretch | Aldehyde | A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group. Conjugation with the pyrazole ring lowers the frequency from that of a saturated aldehyde.[4][11] |

| ~1550 | C=N, C=C stretch | Pyrazole Ring | Stretching vibrations within the aromatic pyrazole ring. |

| ~1370 | C-H bend | tert-Butyl | Characteristic bending vibration for a tert-butyl group. |

Trustworthiness of Data: The presence of a strong band around 1690 cm⁻¹ in conjunction with the characteristic double-peaked C-H stretch between 2700-2900 cm⁻¹ is a highly reliable indicator of an aromatic aldehyde.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Ionization: Ionize the sample molecules. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

The molecular weight of this compound (C₁₀H₁₆N₂O) is 180.25 g/mol .

| m/z | Proposed Fragment | Fragmentation Pathway |

| 181 | [M+H]⁺ | Protonated molecular ion (in ESI). |

| 180 | [M]⁺ | Molecular ion (in EI). |

| 152 | [M-CO]⁺ | Loss of a carbon monoxide molecule from the aldehyde. |

| 124 | [M-C(CH₃)₃]⁺ | Loss of the tert-butyl group. |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, a very stable and common fragment. |

Authoritative Grounding in Fragmentation: The fragmentation of pyrazoles in mass spectrometry often involves characteristic losses.[12][13] For this molecule, the loss of the bulky tert-butyl group is a highly probable fragmentation pathway, leading to a stable pyrazole cation. The loss of carbon monoxide from the aldehyde is also a common fragmentation process for aromatic aldehydes.

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, and a thorough understanding of the principles behind each method allows for a confident interpretation of the spectral data. This guide serves as a practical reference for researchers, enabling them to verify the synthesis and purity of this and structurally related compounds, thereby supporting the advancement of chemical and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BiblioBoard [openresearchlibrary.org]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Pyrazole-4-carbaldehydes: A Guide to Reactivity, Stability, and Synthetic Utility

An In-Depth Technical Guide:

Abstract

Pyrazole-4-carbaldehydes are foundational building blocks in contemporary organic synthesis and medicinal chemistry.[1] Their unique electronic structure, combining an electron-rich aromatic pyrazole core with an electrophilic aldehyde, imparts a versatile reactivity profile that is highly sought after in drug discovery and materials science.[2][3] The formyl group at the C4 position acts as a versatile synthetic handle, enabling a wide array of chemical transformations.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and stability of pyrazole-4-carbaldehydes, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will dissect the causality behind key experimental choices, from the widely-used Vilsmeier-Haack formylation to critical downstream reactions such as oxidation, reduction, and carbon-carbon bond-forming condensations.

Introduction: The Significance of the Pyrazole-4-carbaldehyde Scaffold

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic ring that is a core component of numerous FDA-approved drugs, including Celecoxib, Rimonabant, and Ibrutinib.[4][5] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][6] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring creates a powerful intermediate. This functional group does not merely add a reactive site; it modulates the electronic properties of the entire heterocyclic system, opening avenues for complex molecular architectures and the development of novel therapeutic agents.[1][7] This guide aims to serve as a comprehensive technical resource, bridging fundamental chemical principles with practical laboratory applications.

Core Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][7][8] This reaction involves the formylation of an electron-rich precursor, typically a hydrazone, using the Vilsmeier reagent.

Causality of the Vilsmeier-Haack Reaction: The Vilsmeier reagent, a chloroiminium salt, is pre-formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphoryl chloride (POCl₃).[1][9] This reagent acts as a mild electrophile. The reaction proceeds through the cyclization of a hydrazone intermediate, followed by an electrophilic attack by the Vilsmeier reagent, which installs the formyl group at the electron-rich C4 position of the newly formed pyrazole ring.[10][11] The use of anhydrous DMF is critical, as the presence of water can quench the Vilsmeier reagent and prevent the reaction from proceeding.[11]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde[10]

-

Reagent Preparation: Prepare the Vilsmeier-Haack reagent by adding phosphoryl chloride (POCl₃, 1.1 ml, 0.012 mol) in small aliquots to ice-cold, anhydrous N,N-dimethylformamide (DMF, 10 ml). Stir until the chloroiminium salt forms.

-

Reaction: To the prepared reagent, add the hydrazone precursor (e.g., N'-(1-phenylethylidene)benzohydrazide, 0.004 mol).

-

Heating: Stir the reaction mixture at 60–65°C for approximately 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into crushed ice with constant stirring.

-

Neutralization: Neutralize the mixture with solid sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Isolation and Purification: The resulting precipitate is filtered, dried, and purified by recrystallization from methanol to yield the final product.

Spectroscopic Characterization

The structural confirmation of pyrazole-4-carbaldehydes relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most characteristic signal is a singlet for the aldehydic proton (CHO), which appears significantly downfield, typically in the range of δ 9.4–10.2 ppm.[8][10] Protons on the pyrazole ring and any substituents will also be present in their expected regions.[9]

-

FT-IR Spectroscopy: The presence of the aldehyde is confirmed by a strong C=O stretching band around 1660-1700 cm⁻¹ and characteristic C-H stretching bands for the aldehyde proton around 2700-2900 cm⁻¹.[9][10]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.[8]

| Spectroscopic Feature | Typical Range/Observation | Reference(s) |

| ¹H NMR (Aldehyde H) | δ 9.4 - 10.2 ppm (singlet) | [8][10] |

| ¹H NMR (Pyrazole Ring H) | δ 6.9 - 8.2 ppm | [8][10] |

| FT-IR (C=O Stretch) | 1660 - 1700 cm⁻¹ (strong) | [9][10] |

| FT-IR (Aldehyde C-H Stretch) | ~2750 & ~2850 cm⁻¹ (medium) | [9] |

Reactivity and Chemical Transformations

The aldehyde group is the primary center of reactivity, undergoing a variety of transformations that are crucial for building molecular complexity.

Oxidation to Carboxylic Acids

The aldehyde can be readily oxidized to the corresponding pyrazole-4-carboxylic acid, another valuable synthetic intermediate.

Causality: Strong oxidizing agents are required to effect this transformation. A clean and efficient method involves using 30% hydrogen peroxide (H₂O₂) as the oxidant in the presence of a vanadium catalyst.[12] Alternatively, potassium permanganate (KMnO₄) in a water-pyridine medium can also be used to achieve high yields.[13]

Experimental Protocol: Vanadium-Catalyzed Oxidation[12]

-

Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in an appropriate solvent.

-

Catalyst Addition: Add a catalytic amount of a vanadium source (e.g., V₂O₅).

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the carboxylic acid product after acidification.

Reduction to Alcohols

Mild reducing agents can selectively reduce the aldehyde to a primary alcohol without affecting the pyrazole ring.

Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones.[13] It provides a hydride (H⁻) source that performs a nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide during work-up to yield the (pyrazol-4-yl)methanol.

Knoevenagel Condensation

This is a powerful C-C bond-forming reaction where the pyrazole-4-carbaldehyde reacts with an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups).[14]

Causality: The reaction is typically catalyzed by a weak base (e.g., piperidine, glycine).[15] The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. A subsequent dehydration step eliminates a molecule of water, yielding a stable α,β-unsaturated product, often a pyrazolyl-chalcone analogue.[14]

Experimental Protocol: Knoevenagel Condensation with a Pyrazolone[17][18]

-

Mixing: Dissolve equimolar amounts of the pyrazole-4-carbaldehyde (e.g., 1,3-diphenyl-1H-pyrazol-4-carbaldehyde) and an active methylene compound (e.g., 3-methyl-1-phenylpyrazolin-5-one) in a suitable solvent like glacial acetic acid or an ionic liquid.[16][17]

-

Catalysis: Add a catalytic amount of a base or solid acid catalyst.

-

Reaction: Reflux the mixture for 2-4 hours or stir at room temperature, depending on the catalyst system. Monitor completion by TLC.

-

Isolation: Allow the reaction mixture to cool. The product often precipitates and can be collected by filtration.

-

Purification: Recrystallize the solid product from a suitable solvent (e.g., acetic acid, ethanol) to obtain the pure condensed product.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, specifically forming a pyrazolyl-ethenyl derivative.[13][18]

Causality: The reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. The ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[19] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[18][19] The stereochemistry (E/Z) of the resulting alkene depends on the stability of the ylide used.[19]

Stability and Degradation Pathways

Pyrazole-4-carbaldehydes are generally stable crystalline solids under standard laboratory conditions.

-

Ring Stability: The pyrazole ring is aromatic and thus inherently stable. It is resistant to many common oxidative and reductive conditions that would affect other heterocyclic systems.

-

Aldehyde Stability: The aldehyde group is the most sensitive part of the molecule. Like many aromatic aldehydes, it can be susceptible to slow air oxidation to the corresponding carboxylic acid over long-term storage, although this is generally not a rapid process. They are stable under neutral and mildly acidic conditions but can undergo reactions like the Cannizzaro reaction under strongly basic conditions if no α-hydrogens are available on substituents. For most synthetic purposes, they are robust and reliable intermediates.

Conclusion

Pyrazole-4-carbaldehydes stand as a cornerstone of modern heterocyclic chemistry. Their synthesis is dominated by the robust and scalable Vilsmeier-Haack reaction. The true value of this scaffold lies in the predictable and versatile reactivity of the C4-formyl group, which serves as a gateway to a vast chemical space through oxidation, reduction, and a variety of condensation reactions. A thorough understanding of these transformations, as detailed in this guide, empowers researchers in drug discovery and materials science to rationally design and synthesize novel molecules with tailored functions, leveraging the stability of the pyrazole core and the synthetic flexibility of its carbaldehyde derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. researchgate.net [researchgate.net]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. Wittig Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

Abstract: This document provides a detailed technical overview of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental properties, established synthetic routes with mechanistic insights, its reactivity, and its proven applications as a key intermediate in the development of novel therapeutics, particularly in the domain of kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational to all scientific discourse. This section provides the standardized nomenclature and structural representation for the topic compound.

IUPAC Name

The systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2]

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound may be referred to by several names and codes:

Chemical Structure

The molecular structure consists of a central pyrazole ring substituted at the N1 position with a tert-butyl group, at the C3 and C5 positions with methyl groups, and at the C4 position with a formyl (carbaldehyde) group.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental planning, from reaction setup to purification and analytical characterization.

| Property | Value | Source |

| CAS Number | 647824-51-9 | [2][3] |

| Molecular Formula | C₁₀H₁₆N₂O | [1] |

| Molecular Weight | 180.25 g/mol | [2] |

| Purity | Commercially available at ≥95% or ≥97% | [2][4] |

| InChI Key | WQHXOHHEPNBXMF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=NN(C(C)(C)C)C(C)=C1C=O | [2][4] |

Synthesis and Mechanistic Rationale

The construction of the 1,3,5-substituted pyrazole-4-carbaldehyde core is most efficiently achieved via a two-step process: initial formation of the pyrazole ring followed by electrophilic formylation.

Rationale for Synthetic Strategy

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heterocyclic systems.[5][6] The pyrazole ring, particularly when substituted with electron-donating groups like the N-tert-butyl and C-alkyl substituents, is highly activated towards electrophilic substitution. These groups increase the electron density at the C4 position, making it the primary site of attack for the Vilsmeier reagent (chloroiminium cation). This regioselectivity makes the Vilsmeier-Haack reaction a reliable and high-yielding method for producing the desired 4-formyl isomer.

The synthesis begins with the condensation of a β-diketone (acetylacetone) with tert-butylhydrazine, a classic and robust method for forming the pyrazole heterocycle.[7][8]

Synthetic Workflow

The logical flow from commercially available starting materials to the final product is illustrated below.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles.

Step A: Synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.

-

Slowly add tert-butylhydrazine hydrochloride (1.0 eq) followed by a base (e.g., sodium acetate, 1.1 eq) to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude material via column chromatography on silica gel to obtain pure 1-tert-butyl-3,5-dimethyl-1H-pyrazole.

Step B: Vilsmeier-Haack Formylation

-

In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve the 1-tert-butyl-3,5-dimethyl-1H-pyrazole (from Step A, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature, then heat to 70-80°C for 2-4 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice, followed by slow neutralization with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude aldehyde by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Chemical Reactivity and Applications in Drug Discovery

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an ideal core for designing bioactive molecules.[10]

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in the reactivity of its aldehyde group. This functional group serves as a versatile handle for a wide array of chemical transformations, including:

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the primary alcohol.

-

Reductive Amination: To form various secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: To form imines, hydrazones, and other C=N bonds.

This reactivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Application in Kinase Inhibitor Development

A significant application of pyrazole-based scaffolds is in the development of protein kinase inhibitors.[9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Recent research has identified pyrazole-urea chemotypes as potent and selective type II inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[9] In these inhibitors, the pyrazole core is designed to bind in an allosteric, hydrophobic pocket adjacent to the main ATP-binding site.

The tert-butyl group at the N1 position is particularly advantageous. Its steric bulk and hydrophobicity are crucial for achieving potent and selective binding within this allosteric pocket, displacing key structural elements of the kinase and locking it in an inactive conformation.[9] The carbaldehyde at the C4 position provides the synthetic anchor point to attach the rest of the pharmacophore (e.g., the urea moiety and biphenyl tail) that interacts with the hinge region and solvent front.

Caption: Simplified diagram of a kinase signaling pathway and its inhibition.

Safety, Handling, and Storage

While a specific safety data sheet for this exact compound is not universally available, general laboratory safety protocols for related pyrazole derivatives and aldehydes should be strictly followed.[11][12][13][14]

-

Hazard Identification: May cause skin, eye, and respiratory tract irritation.[11][14] Handle with care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[11][13] Avoid contact with skin and eyes.

-

First Aid Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[11][13]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its robust and regioselective synthesis, coupled with the versatile reactivity of the aldehyde functional group, makes it an invaluable starting point for the exploration of novel chemical space. Its demonstrated utility in the rational design of potent kinase inhibitors underscores its importance and potential for future drug discovery programs.

References

- 1. pschemicals.com [pschemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-(TERT-BUTYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 647824-51-9 [chemicalbook.com]

- 4. 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. pure.uj.ac.za [pure.uj.ac.za]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Schiff bases from 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

Application Note & Protocol

Strategic Synthesis of Novel Schiff Bases from 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde for Drug Discovery Pipelines

Abstract & Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous commercial drugs valued for their diverse therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] When the pyrazole aldehyde function is condensed with primary amines, it yields Schiff bases (or imines), a class of compounds renowned for their structural versatility and broad spectrum of biological activities.[2][4] The azomethine group (-CH=N-) is critical to their bioactivity, enabling coordination with metal ions and interaction with biological targets.[2][5]

This application note provides a comprehensive guide to the synthesis of novel Schiff bases derived from this compound. The presence of a bulky tert-butyl group at the N1 position of the pyrazole ring can enhance lipophilicity and modulate the compound's pharmacokinetic profile, making it an attractive starting material for generating new chemical entities. We will delve into the mechanistic rationale, provide a robust and reproducible protocol, detail characterization techniques, and discuss the potential applications of these compounds in therapeutic research.

Mechanistic Rationale: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (in this case, an aldehyde), followed by a dehydration step to form the characteristic imine or azomethine linkage.[6]

Causality of Experimental Choices

-

The Aldehyde Core: this compound serves as the electrophilic partner. The electron-donating nature of the dimethyl groups and the pyrazole ring slightly deactivates the aldehyde, but the reaction proceeds efficiently under appropriate conditions. The tert-butyl group provides steric bulk, which can influence the final conformation and biological interactions of the Schiff base.

-

The Nucleophilic Partner (Primary Amine): A wide array of primary amines (R-NH₂) can be employed, allowing for the generation of a diverse chemical library. The choice of amine is critical as it directly dictates the physicochemical properties and biological target specificity of the final product. Aromatic amines, such as substituted anilines or 2-aminophenol, are commonly used to introduce additional pharmacophoric features.[7][8]

-

Catalysis: The reaction is typically catalyzed by a weak acid, such as a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. It also aids in the final dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (H₂O).[7]

-

Solvent and Temperature: Absolute ethanol is an excellent solvent choice as it effectively dissolves both the pyrazole aldehyde and many primary amines, and its boiling point is suitable for refluxing.[8][9] Refluxing is employed to provide the necessary activation energy and to drive the reaction equilibrium towards the product by removing water, the byproduct of the condensation.[8] Reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]

Reaction Scheme

The general synthesis pathway is illustrated below.

Caption: General reaction for Schiff base synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a representative primary amine (e.g., 4-chloroaniline).

Materials and Reagents

-

This compound (MW: 194.27 g/mol )

-

4-Chloroaniline (MW: 127.57 g/mol ) or other primary amine

-

Absolute Ethanol (EtOH)

-

Glacial Acetic Acid (GAA)

-

Deionized Water

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

TLC plates (Silica gel 60 F₂₅₄)

-

Beakers and standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (5.15 mmol) of this compound in 30 mL of absolute ethanol. Stir the solution until the aldehyde is fully dissolved.

-

Amine Addition: To this solution, add an equimolar amount of the primary amine. For 4-chloroaniline, this would be 0.66 g (5.15 mmol).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 4-8 hours.

-

Expert Note: The reaction progress should be monitored every 1-2 hours by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system) to observe the consumption of the starting materials and the formation of the product spot.

-

-

Product Precipitation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice or cold water while stirring. A solid precipitate should form.[10]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid of high purity.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Spectroscopic Techniques

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the azomethine (-C=N-) stretch, typically found in the 1600-1650 cm⁻¹ region. Concurrently, the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) should disappear.[11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[1][11] Other expected signals include the singlet for the tert-butyl protons (~δ 1.5 ppm), singlets for the two methyl groups on the pyrazole ring, and signals corresponding to the aromatic/aliphatic protons of the amine moiety.

-